amine CAS No. 129535-80-4](/img/structure/B3096958.png)
[(3-Phenoxyphenyl)methyl](propyl)amine
概要
説明
Synthesis Analysis
The synthesis of amines like “(3-Phenoxyphenyl)methylamine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .
Molecular Structure Analysis
The molecular structure of “(3-Phenoxyphenyl)methylamine” consists of a propylamine group attached to a phenyl group through an oxygen atom . The molecular formula is C16H19NO, and the molecular weight is 241.33 .
Chemical Reactions Analysis
Amines, including “(3-Phenoxyphenyl)methylamine”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acids to form salts that are soluble in water .
Physical and Chemical Properties Analysis
Amines, including “(3-Phenoxyphenyl)methylamine”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .
科学的研究の応用
Corrosion Inhibition : Y. Boughoues et al. (2020) studied four amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. Their research highlighted the protective film formation on the mild steel surface, confirming the utility of amine derivatives in corrosion prevention (Boughoues et al., 2020).
Polymer Synthesis : Acerina Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This work underscores the potential of amine derivatives in developing bio-based polymers (Trejo-Machin et al., 2017).
Organic Solar Cells : Menglan Lv et al. (2014) discussed an amine-based, alcohol-soluble fullerene used as an acceptor and cathode interfacial material in polymer solar cells. This study demonstrates the role of amine derivatives in enhancing the efficiency of organic solar cells (Lv et al., 2014).
Polyphenol Derivatives Synthesis : I. Kaya et al. (2012) investigated the impact of the electron-donating methyl group in aminophenol compounds on their thermal stability and conductivity, highlighting the significance of amine derivatives in the synthesis of polyphenol derivatives (Kaya et al., 2012).
Boronates Synthesis : A. Abreu et al. (2006) described the synthesis of monomeric boronates from 2-[[(2-hydroxyphenyl)amino]methyl]-phenols, elucidating the role of amine derivatives in the development of new boronate compounds (Abreu et al., 2006).
Food Flavor Studies : R. Delgado et al. (2015) studied the Strecker-type degradation of amines and amino acids by phenolic compounds, indicating the importance of amine derivatives in understanding food flavors (Delgado et al., 2015).
Oxidation Studies : Ian J. Rhile et al. (2004) examined the one-electron oxidation of a hydrogen-bonded phenol, illustrating the significance of amine derivatives in understanding proton-coupled electron transfer mechanisms (Rhile et al., 2004).
Molecular Orbital Studies : Z. Demircioğlu et al. (2015) performed a theoretical analysis of (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, showing the utility of amine derivatives in molecular orbital studies (Demircioğlu et al., 2015).
Safety and Hazards
The safety data sheet for propylamine, a related compound, suggests that it is a highly flammable liquid and vapor that may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic in contact with skin or if inhaled .
作用機序
Target of Action
The primary targets of (3-Phenoxyphenyl)methylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may bind to these enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Given its targets, it is likely to influence pathways involving proteolysis and protein regulation .
Result of Action
Given its interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
特性
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h3-10,12,17H,2,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOIPDXZOQREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
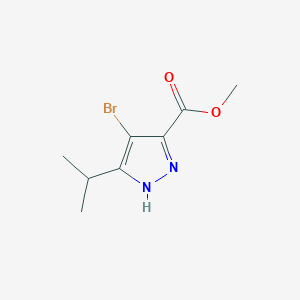
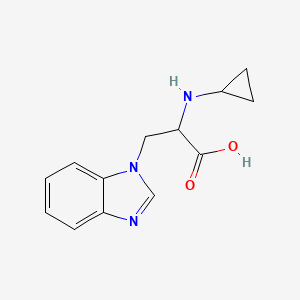
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)

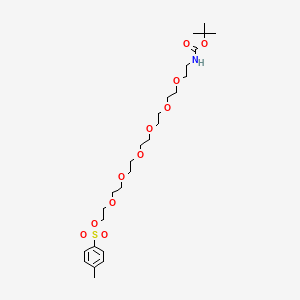
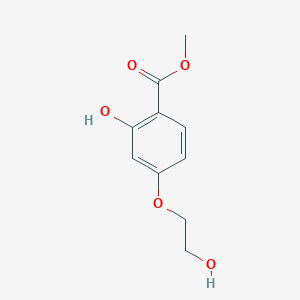
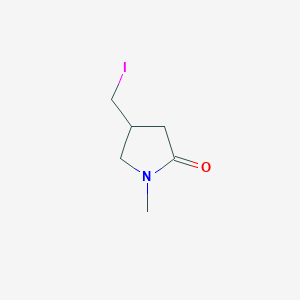
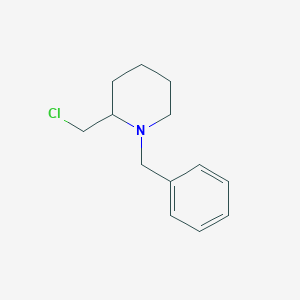
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096965.png)
